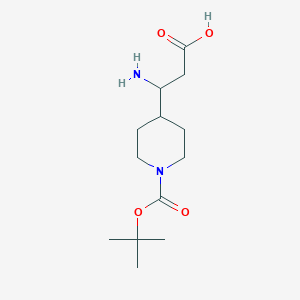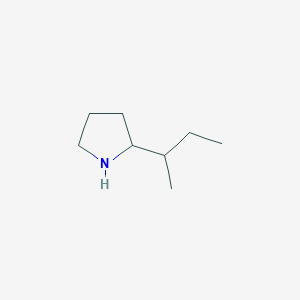
Taibaihenryiins A
Übersicht
Beschreibung
Taibaihenryiins A is a naturally occurring diterpenoid compound isolated from the herb Rabdosia rubescens. This compound has garnered significant interest due to its potential therapeutic properties and its role in various biological processes. The molecular formula of this compound is C22H30O7, and it has a molecular weight of 406.5 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Taibaihenryiins A involves several steps, typically starting from simpler organic molecules. The exact synthetic route can vary, but it generally includes steps such as cyclization, oxidation, and esterification. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve the desired yield and purity.
Industrial Production Methods: Industrial production of this compound is often achieved through extraction from Rabdosia rubescens. The extraction process involves using solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone to isolate the compound from the plant material . The extracted compound is then purified using techniques such as chromatography to obtain a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions: Taibaihenryiins A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Taibaihenryiins A has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying diterpenoid synthesis and reactivity.
Biology: Investigated for its potential anti-inflammatory and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
Wirkmechanismus
The mechanism of action of Taibaihenryiins A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in inflammation and cell proliferation. The compound may inhibit key enzymes and receptors, leading to reduced inflammation and inhibited cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
Oridonin: Another diterpenoid isolated from Rabdosia rubescens, known for its anticancer properties.
Rabdosianone A: A diterpenoid with similar structural features and biological activities.
Euphorbia Factor L1: A diterpenoid with anti-inflammatory and anticancer properties.
Uniqueness of Taibaihenryiins A: this compound is unique due to its specific molecular structure and the distinct biological activities it exhibits. Compared to similar compounds, it may offer different therapeutic benefits and interact with unique molecular targets, making it a valuable compound for further research and development .
Eigenschaften
IUPAC Name |
(9,10,15-trihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-3-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O7/c1-10-12-7-13(29-11(2)23)15-20-9-28-22(27,21(15,8-12)17(10)25)18(26)16(20)19(3,4)6-5-14(20)24/h12-16,18,24,26-27H,1,5-9H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYNZCZZOPKSEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CC3(C1C45COC3(C(C4C(CCC5O)(C)C)O)O)C(=O)C2=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of Taibaihenryiin A?
A1: While a detailed spectroscopic characterization of Taibaihenryiin A is not provided in the provided research papers, we know it is a 7α,20-epoxy-ent-kaurane diterpenoid. [] Further research is needed to determine its exact molecular formula, weight, and other spectroscopic data.
Q2: What is the source of Taibaihenryiin A?
A2: Taibaihenryiin A was originally isolated from the plant Isodon henryi. [] It has also been identified in Phlomis umbrosa. []
Q3: Are there any studies on the stability and formulation of Taibaihenryiin A?
A3: The provided research does not offer insights into the stability and formulation of Taibaihenryiin A. This is an area that requires further investigation to determine its stability under various conditions and to develop suitable formulations for potential applications.
Q4: What is the significance of the unique structural features observed in Taibaihenryiin C, a closely related compound?
A4: Taibaihenryiin C, another diterpenoid isolated from Isodon henryi, possesses a novel skeleton with specific ring conformations. [, ] The research suggests that the bigger tensile force existing in its D ring makes it a potential bioactive diterpenoid. [] This structural information can be valuable in understanding structure-activity relationships and potentially guiding the development of new bioactive compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-(phenyldiazenyl)pyriMidine-4,6-diaMine](/img/structure/B3036581.png)
![5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine](/img/structure/B3036583.png)



![1,3-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3036587.png)





![2-cyano-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B3036600.png)


